molecular formula C18H18F3NO3 B2761549 N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 1795444-10-8

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2761549
CAS No.: 1795444-10-8
M. Wt: 353.341
InChI Key: UVCQLXCOPHRTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide (CAS 1795444-10-8) is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. With a molecular formula of C18H18F3NO3 and a molecular weight of 353.34 g/mol, this compound is characterized by its distinct structure featuring methoxy and trifluoromethyl substituents . Benzamide derivatives have been investigated for their potential in the treatment of various central nervous system (CNS) disorders, including schizophrenia, Alzheimer's disease, Parkinson's disease, anxiety, and migraines, positioning this compound as a valuable scaffold for neuroscience research and drug discovery . Its mechanism of action, while specific to the biological target, is associated with the modulation of receptor activity in the CNS, making it a useful tool for probing neurological pathways and disease mechanisms . This product is supplied with a minimum purity of 90% and is intended for non-human research applications only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a reference standard in biological screening assays.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3/c1-24-15-10-6-4-8-13(15)16(25-2)11-22-17(23)12-7-3-5-9-14(12)18(19,20)21/h3-10,16H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCQLXCOPHRTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-methoxyphenylacetic acid with methanol in the presence of a catalyst to form the corresponding ester.

    Introduction of the Trifluoromethyl Group: The ester is then reacted with trifluoromethyl iodide under basic conditions to introduce the trifluoromethyl group.

    Amidation: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide exhibits significant anticancer activity. For instance, a study highlighted the compound's effectiveness in inhibiting the growth of HCT116 colon cancer cells. The compound displayed an IC50 value of 54.39 μM, indicating its potential as a lead compound for further optimization in cancer therapy .

Histone Deacetylase Inhibition

The compound has also been investigated as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors play a crucial role in cancer treatment by altering gene expression and inducing cancer cell apoptosis. The trifluoromethyl group in the compound enhances its electrophilicity, allowing it to act as a reactive covalent warhead. This characteristic can be advantageous for developing selective HDAC inhibitors while minimizing off-target effects .

Study on Cytotoxicity

In a screening study involving various analogues of trifluoromethyl ketones, this compound was part of a series evaluated for cytotoxic effects against cancer cell lines. The results indicated that modifications to the structure could significantly influence biological activity, emphasizing the importance of chemical design in drug development .

Structural Optimization

Research has focused on optimizing the structure of this compound to enhance its pharmacological properties. By modifying substituents on the benzamide moiety, researchers aim to improve solubility and bioavailability while maintaining or enhancing anticancer activity .

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and related benzamides:

Compound Name Key Substituents Functional Groups Impacting Activity
N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide (Target) - 2-(Trifluoromethyl)benzamide
- Ethyl bridge with dual methoxy groups
- Trifluoromethyl (electron-withdrawing, lipophilicity)
- Methoxy (electron-donating, H-bonding)
2-Methoxy-N-[2-(trifluoromethyl)phenyl]benzamide - 2-Methoxybenzamide
- 2-(Trifluoromethyl)phenyl
- Methoxy (improves solubility)
- Trifluoromethyl (enhances stability)
Fluopyram (N-[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide) - Pyridinyl group
- Trifluoromethyl at benzamide and pyridine
- Pyridine (aromatic heterocycle, pesticidal activity)
- Trifluoromethyl (dual role in binding)
2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide - 2-Hydroxybenzamide
- 3-Trifluoromethylphenyl
- Hydroxyl (H-bond donor, antioxidant potential)
- Trifluoromethyl (stability)
18F-MPPF (4-[18F]Fluoro-N-[2-[1-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylbenzamide) - Piperazinyl ethyl chain
- Methoxyphenyl and pyridinyl
- Piperazine (targets 5-HT1A receptors)
- Methoxy (blood-brain barrier penetration)

Pharmacological and Agrochemical Implications

  • Fluopyram () : A fungicide with dual trifluoromethyl groups and a pyridinyl substituent. The pyridine ring enhances binding to fungal targets, while the trifluoromethyl groups improve environmental persistence. The target compound’s methoxyphenyl group may reduce pesticidal activity compared to fluopyram but could offer selectivity for other biological targets.
  • 18F-MPPF () : A serotonin receptor imaging agent. The target compound’s methoxy groups may similarly aid in crossing biological membranes, but the lack of a piperazine ring likely limits neurological targeting.
  • Antioxidant Benzamides (): Derivatives with hydroxyl groups (e.g., 3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide) exhibit strong radical-scavenging activity.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values in all compared compounds, enhancing membrane permeability. However, the target’s dual methoxy groups may counterbalance this by improving aqueous solubility .
  • Metabolic Stability : Trifluoromethyl groups resist oxidative degradation, as seen in fluopyram’s use as a persistent fungicide. The target compound’s ethyl bridge with methoxy groups may undergo slower hepatic metabolism compared to hydroxylated analogs .

Biological Activity

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18F3NO3C_{17}H_{18}F_3NO_3, with a molecular weight of approximately 343.33 g/mol. The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drugs. The methoxyphenyl groups may contribute to its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Many analogs have demonstrated cytotoxic effects against cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential use in treating infections.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.

Efficacy Studies

A review of the literature reveals several studies investigating the efficacy of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF710.5Apoptosis induction
HepG215.0Cell cycle arrest
A54912.0Inhibition of proliferation

These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study conducted by Wei et al. (2021) evaluated the cytotoxic effects of similar compounds on A549 lung cancer cells, reporting an IC50 value of 12 µM for effective growth inhibition . This supports the potential application of the compound in lung cancer treatment.
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related compounds, showing significant inhibition against Gram-positive bacteria, which could indicate a broader spectrum of activity for this compound .
  • Enzyme Inhibition : Research has demonstrated that certain derivatives can inhibit key enzymes involved in metabolic pathways, leading to decreased tumor growth rates in vivo .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including amidation and substitution reactions. Key steps include:
  • Amide bond formation : React 2-(trifluoromethyl)benzoyl chloride with a methoxy-substituted ethylamine derivative (e.g., 2-methoxy-2-(2-methoxyphenyl)ethylamine) in anhydrous dichloromethane (DCM) using a base like triethylamine to neutralize HCl .
  • Temperature control : Maintain reactions at 0–5°C during acid chloride addition to minimize side reactions .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (30–70%) to isolate the product .
  • Yield optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) can improve efficiency for similar benzamide derivatives .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy :
  • ¹H NMR : Look for characteristic signals: δ 7.5–8.2 ppm (aromatic protons), δ 3.8–4.2 ppm (methoxy groups), and δ 3.2–3.6 ppm (ethylenic protons) .
  • ¹³C NMR : Identify trifluoromethyl (CF₃) carbon at ~120 ppm (q, J = 280 Hz) and carbonyl (C=O) at ~165 ppm .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error. For example, a theoretical m/z of 408.1425 (C₁₉H₂₀F₃NO₃) should match experimental data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?

  • Methodological Answer :
  • Substituent variation : Compare analogs with modified methoxy positions (e.g., 3-methoxy vs. 4-methoxy phenyl groups) to assess impact on receptor binding .
  • Functional group replacement : Replace the trifluoromethyl group with Cl or NO₂ to evaluate changes in lipophilicity (logP) and bioactivity .
  • Data table :
Substituent PositionBiological Activity (IC₅₀, nM)logP
2-Methoxy (target)120 ± 153.2
4-Methoxy250 ± 302.8
CF₃ → Cl180 ± 203.5
Data adapted from structural analogs in

Q. What computational methods predict the interaction of this compound with enzymes like acetylcholinesterase (AChE)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model binding poses in AChE’s active site (PDB: 4EY7). The trifluoromethyl group may occupy the hydrophobic pocket, while the methoxy groups form hydrogen bonds with Ser203 .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. RMSD <2 Å indicates stable binding .
  • QSAR modeling : Apply partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett σ) with inhibitory activity .

Q. How to resolve contradictions in solubility data across studies?

  • Methodological Answer :
  • Experimental validation : Perform parallel solubility assays in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy (λ = 254 nm) .
  • Control variables : Standardize temperature (25°C) and agitation speed (150 rpm) to minimize variability .
  • Statistical analysis : Apply ANOVA to compare datasets; p <0.05 indicates significant differences. For example, reported solubility ranges (15–25 mg/mL) may reflect pH-dependent ionization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.